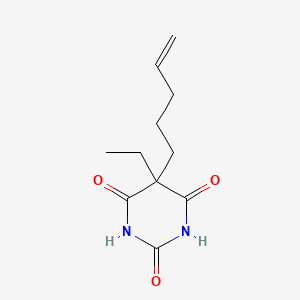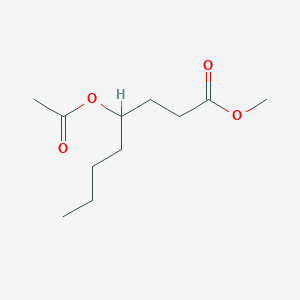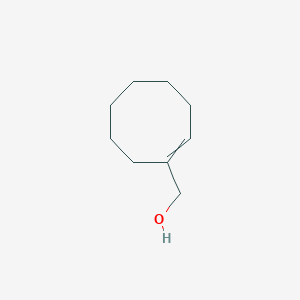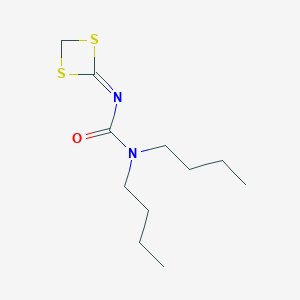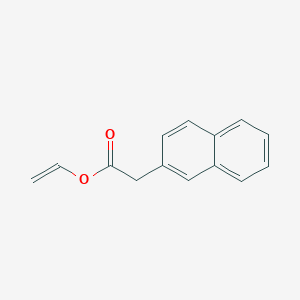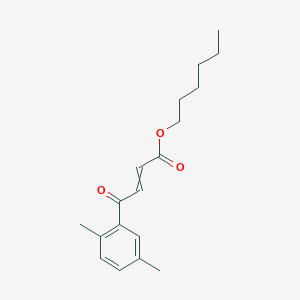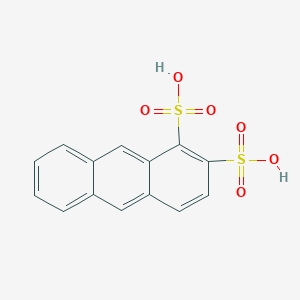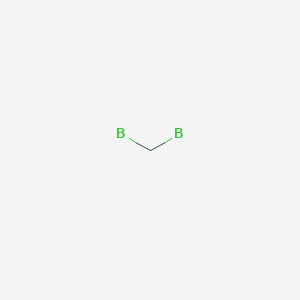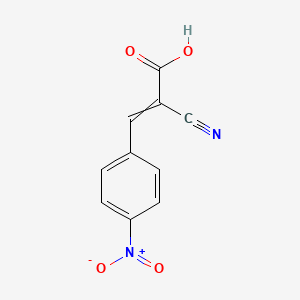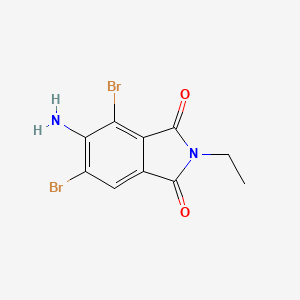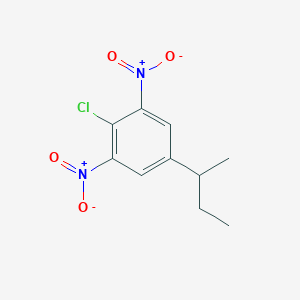
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene is an organic compound characterized by the presence of a butan-2-yl group, a chlorine atom, and two nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene typically involves the nitration of 2-chlorobenzene derivatives. The process begins with the chlorination of a benzene ring, followed by the introduction of nitro groups through nitration reactions. The butan-2-yl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Hydroxy or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,3-dinitrobenzene: Lacks the butan-2-yl group, making it less lipophilic.
5-(Butan-2-yl)-2-chloro-1,3-diaminobenzene: Contains amino groups instead of nitro groups, leading to different reactivity and applications.
Uniqueness
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and chlorine groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
58574-06-4 |
|---|---|
Fórmula molecular |
C10H11ClN2O4 |
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
5-butan-2-yl-2-chloro-1,3-dinitrobenzene |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-6(2)7-4-8(12(14)15)10(11)9(5-7)13(16)17/h4-6H,3H2,1-2H3 |
Clave InChI |
WSAJAGOXVTURBE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


